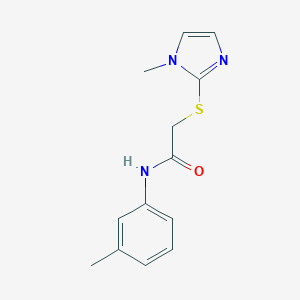
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of compound X involves its ability to interact with specific molecular targets in the body. Studies have shown that compound X binds to certain enzymes and receptors in the body, leading to changes in their activity. For example, in cancer cells, compound X has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in the body. Studies have shown that compound X can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. Additionally, compound X has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound X in lab experiments include its potency, selectivity, and ability to modulate specific molecular targets. Additionally, the synthesis of compound X is relatively straightforward, making it accessible for researchers. However, the limitations of using compound X in lab experiments include its potential toxicity and lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on compound X. One potential direction is the development of new drugs based on the structure of compound X for the treatment of various diseases. Additionally, further studies are needed to elucidate the long-term effects of compound X on the body. Finally, research is needed to explore the potential applications of compound X in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 4-methoxybenzaldehyde and 3-chloro-4-methylaniline to form the intermediate compound. This intermediate compound is then subjected to further reactions, including acylation, reduction, and cyclization, to yield the final product.
Applications De Recherche Scientifique
Compound X has shown promising results in various scientific research applications, including cancer research, drug design, and neurobiology. Studies have shown that compound X exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, compound X has been used as a lead compound for the design and development of new drugs targeting various diseases, including Alzheimer's and Parkinson's. In neurobiology, compound X has been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications in the treatment of neurological disorders.
Propriétés
Nom du produit |
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C31H29ClN2O3 |
Poids moléculaire |
513 g/mol |
Nom IUPAC |
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C31H29ClN2O3/c1-18-7-10-21(11-8-18)30(36)29-27(20-12-15-23(37-3)16-13-20)28-25(5-4-6-26(28)35)34(31(29)33)22-14-9-19(2)24(32)17-22/h7-17,27H,4-6,33H2,1-3H3 |
Clé InChI |
FQFBZIDMLHCLOU-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)